molecular formula C6H10N2O B13485605 N,3,4-trimethyl-1,2-oxazol-5-amine CAS No. 69511-41-7

N,3,4-trimethyl-1,2-oxazol-5-amine

Cat. No.: B13485605
CAS No.: 69511-41-7
M. Wt: 126.16 g/mol
InChI Key: FXJUPEYOOAXFPS-UHFFFAOYSA-N
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Description

N,3,4-Trimethyl-1,2-oxazol-5-amine (IUPAC name: 3,4-dimethyl-1,2-oxazol-5-amine) is a heterocyclic compound with the molecular formula C₅H₈N₂O (CAS: 19947-75-2). It consists of an isoxazole ring substituted with two methyl groups at positions 3 and 4 and an amine group at position 5 . This compound serves as a versatile intermediate in organic synthesis, particularly for preparing Schiff base derivatives via condensation reactions with aldehydes . Its commercial availability (e.g., Thermo Scientific) and stability make it a key substrate for pharmaceutical and materials research .

Properties

CAS No.

69511-41-7

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N,3,4-trimethyl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H10N2O/c1-4-5(2)8-9-6(4)7-3/h7H,1-3H3

InChI Key

FXJUPEYOOAXFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4-trimethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the condensation of amino alcohols with carboxylic acids or carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted cycloaddition reactions has also been explored for efficient synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,3,4-trimethyl-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and applications:

Schiff Base Derivatives of N,3,4-Trimethyl-1,2-oxazol-5-amine

Several derivatives synthesized by substituting the amine group with aromatic aldehydes exhibit distinct properties:

Compound Name Molecular Formula Key Substituents Dihedral Angle (°) Biological Activity Reference
3,4-Dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine C₁₂H₁₁N₃O₃ 3-Nitrobenzylidene 2.46 Intermediate for bioactive agents
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine C₁₃H₁₂N₂O₃ 1,3-Benzodioxol-5-ylmethylidene 7.94 Pharmaceutical intermediate
N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine C₂₀H₁₆N₂O Anthracen-9-ylmethylidene N/A Antitumor, antibacterial
  • Structural Insights :
    • Derivatives exhibit near-planar geometries (r.m.s. deviation ≤ 0.028 Å), enhancing conjugation between the oxazole and aryl moieties .
    • Dihedral angles between substituents and the oxazole ring range from 2.46° (nearly coplanar) to 7.94°, influencing electronic properties and intermolecular interactions .
  • Crystallography :
    • Packing interactions involve van der Waals forces and C–H···O hydrogen bonds, stabilizing crystal lattices .

Oxazole Derivatives with Alternative Substituents

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Reference
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine C₁₄H₁₂N₂O Naphthalen-1-yl, methyl N/A Lipoxygenase inhibition
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine C₇H₅N₅O Pyridin-4-yl 257–259 Antimicrobial
  • Physicochemical Differences :
    • Substitution with bulkier groups (e.g., naphthalen-1-yl) increases molecular weight (262.26 g/mol vs. 112.13 g/mol for the parent compound) and reduces solubility .
    • Electron-withdrawing groups (e.g., nitro in Schiff bases) enhance thermal stability and reactivity .

Tetrazole and Oxadiazole Analogues

Compound Name Molecular Formula Substituents Key Features Reference
N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine C₇H₉N₅ Pyridin-3-yl, dimethyl High nitrogen content (57.1%)
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine C₁₁H₁₁N₅O₃ 4-Nitrophenyl, dimethyl Explosive precursor
  • Oxadiazoles (e.g., ) show stronger hydrogen-bonding capacity due to additional heteroatoms.

Key Research Findings

Spectroscopic Data

  • IR Spectroscopy : N–H stretching at ~3300 cm⁻¹ and C=N stretching at ~1635 cm⁻¹ confirm Schiff base formation .
  • ¹H NMR : Aromatic protons in derivatives appear as doublets (δ 7.5–8.8 ppm), while methyl groups resonate at δ 2.1–2.5 ppm .

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